N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine
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Overview
Description
N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and an isoquinoline ring, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
The synthesis of N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling to form the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions: Typical reagents include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine include:
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: An important pharmaceutical intermediate used in the preparation of tofacitinib.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine: A reagent in the synthesis of dihydropyrroloquinoline derivatives with anticancer activity.
(1R)-1-{6-({2-[(3R,4S)-3-fluoro-4-methoxypiperidin-1-yl]pyrimidin-4-yl}amino)-1-[2S)-1,1,1-trifluoropropan-2-yl]-1H-imidazo[4,5-c]pyridin-2-yl}ethanol: A compound with similar structural features used in enzyme inhibition studies.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C28H37FN6O3S |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-8-[2-methyl-3-(methylsulfonylmethyl)azetidin-1-yl]-5-propan-2-ylisoquinolin-3-amine |
InChI |
InChI=1S/C28H37FN6O3S/c1-17(2)20-6-7-24(35-14-19(18(35)3)16-39(5,36)37)22-13-31-27(12-21(20)22)32-26-8-10-30-28(33-26)34-11-9-25(38-4)23(29)15-34/h6-8,10,12-13,17-19,23,25H,9,11,14-16H2,1-5H3,(H,30,31,32,33) |
InChI Key |
LIMFPAAAIVQRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1C2=C3C=NC(=CC3=C(C=C2)C(C)C)NC4=NC(=NC=C4)N5CCC(C(C5)F)OC)CS(=O)(=O)C |
Origin of Product |
United States |
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